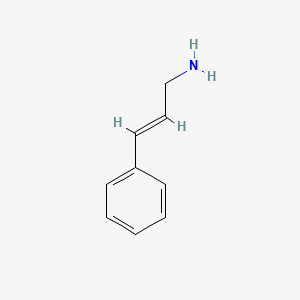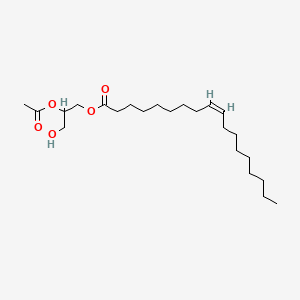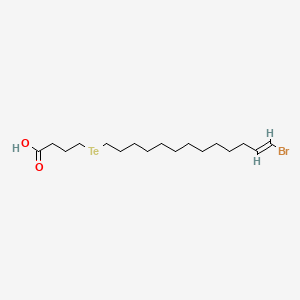
Imidacrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidacrine, also known as imidazoloacridine, is a small molecule drug that has been explored for its potential therapeutic applications, particularly in the treatment of various cancers. It functions as an inhibitor of tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These targets are crucial in the regulation of cell growth and division, making this compound a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidacrine typically involves the construction of the imidazole ring, which is a key structural component. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solventless microwave-assisted synthesis, which enhances efficiency and reduces waste .
Analyse Des Réactions Chimiques
Types of Reactions: Imidacrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on the imidazole ring, altering its properties.
Substitution: Substitution reactions, particularly on the imidazole ring, can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further explored for their pharmacological properties .
Applications De Recherche Scientifique
Imidacrine has been extensively studied for its applications in various fields:
Chemistry: It serves as a scaffold for the synthesis of other biologically active molecules.
Biology: this compound’s ability to inhibit key enzymes makes it a valuable tool for studying cell cycle regulation and apoptosis.
Industry: this compound derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
Imidacrine exerts its effects by inhibiting tyrosine-protein kinase receptor FLT3, DNA topoisomerase I, and topoisomerase II. These enzymes play critical roles in DNA replication and cell division. By inhibiting these targets, this compound disrupts the cell cycle, leading to cell death in rapidly dividing cancer cells . The molecular pathways involved include the activation of transcription factor EB and the induction of lysosomal biogenesis .
Comparaison Avec Des Composés Similaires
- Daunorubicin
- Doxorubicin
- Mitoxantrone
- Chloroquine
- Clomipramine
- Sunitinib
Comparison: Imidacrine is unique in its dual inhibition of both DNA topoisomerase I and II, as well as tyrosine-protein kinase receptor FLT3. This multi-target approach enhances its efficacy against cancer cells compared to other compounds that typically target a single enzyme . Additionally, this compound’s ability to induce lysosomal biogenesis and cell cycle arrest further distinguishes it from similar compounds .
Propriétés
Formule moléculaire |
C20H26Cl2N4O3 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
10-[2-(diethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one;hydrate;dihydrochloride |
InChI |
InChI=1S/C20H22N4O2.2ClH.H2O/c1-3-23(4-2)10-9-21-15-6-7-16-19-18(15)20(26)14-11-13(25)5-8-17(14)24(19)12-22-16;;;/h5-8,11-12,21,25H,3-4,9-10H2,1-2H3;2*1H;1H2 |
Clé InChI |
XJYNBZQTAZDMHZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C3=C(C=C1)N=CN3C4=C(C2=O)C=C(C=C4)O.O.Cl.Cl |
Synonymes |
5-(2-(diethylamino)ethylamino)--8-hydroxy-6H-imidazo(4,5,1-de)acridin-6-one 6H-imidazo(4,5,1-de)acridin-6-one, 5-((2-(diethylamino)ethyl)amino)-8-hydroxy C 1311 C-1311 C1311 imidazoacridone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethoxy-[2-(4-Pyridinyl)-1-butenyl]phenol](/img/structure/B1233654.png)


![(R)-2-[11C]Methoxy-N-n-propylnorapomorphine](/img/structure/B1233662.png)






![(2S,3S,4S,5R,6S)-6-[(3E)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1233673.png)
![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)


